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Abstract
Morpholine, a versatile organic compound, is a constituent of numerous industrial products and

a key structural motif in various pharmaceuticals. While morpholine itself has shown

inadequate evidence of carcinogenicity, its potential for endogenous conversion to the

carcinogenic N-nitrosomorpholine (NMOR) has raised significant safety concerns. This

technical guide provides a comprehensive overview of the current state of knowledge regarding

the carcinogenic potential of morpholine and its derivatives. It consolidates quantitative data

from pivotal preclinical studies, details key experimental protocols for carcinogenicity

assessment, and illustrates the critical signaling pathways involved in morpholine-related

carcinogenesis. This document is intended to serve as a critical resource for researchers,

scientists, and drug development professionals in evaluating the risks associated with

morpholine-containing compounds.

Introduction to Morpholine and its Derivatives
Morpholine is a heterocyclic organic compound with the chemical formula O(CH₂)₄NH. It is

widely used as a corrosion inhibitor, an intermediate in the synthesis of rubber accelerators, a

component of waxes and polishes, and a building block in the synthesis of various

pharmaceuticals.[1][2] The morpholine ring is a privileged scaffold in medicinal chemistry,

appearing in drugs with diverse therapeutic applications, including anticancer agents (e.g.,

gefitinib), antibiotics (e.g., linezolid), and anorectics (e.g., phendimetrazine).[3][4][5]
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The primary concern regarding the safety of morpholine stems from its potential to form N-

nitrosomorpholine (NMOR) in the presence of nitrosating agents, such as nitrites found in the

diet and certain environmental conditions.[6] NMOR is a potent carcinogen in animal models.[7]

This guide will delve into the evidence supporting the carcinogenicity of NMOR and discuss the

available data on other morpholine derivatives.

Carcinogenicity of N-Nitrosomorpholine (NMOR)
N-Nitrosomorpholine is classified by the International Agency for Research on Cancer (IARC)

as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[8] This

classification is based on sufficient evidence of carcinogenicity in experimental animals.[7]

Quantitative Carcinogenicity Data
Numerous studies have demonstrated the dose-dependent carcinogenic effects of NMOR in

various animal models. The liver is a primary target organ, with studies consistently reporting

the induction of hepatocellular neoplasms and hemangiosarcomas. The following tables

summarize key quantitative data from these studies.

Table 1: Carcinogenicity of N-Nitrosomorpholine (NMOR) in Rats
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Species/Str
ain

Route of
Administrat
ion

Dosing
Regimen

Duration of
Study

Key
Findings

Reference

F-344 Rats

(female)

Drinking

water

Total doses

ranging from

0.7 mg to 250

mg per rat

Up to 100

weeks

Statistically

significant

increase in

benign and

malignant

hepatocellula

r neoplasms

at all doses.

Significant

incidence of

hemangiosar

comas at

higher doses.

TD50 for liver

neoplasms:

25 mg total

dose.

[9]

Sprague-

Dawley Rats

(male)

Drinking

water
8 mg/kg daily

165 days

(average)

14 out of 16

animals died

of liver

cancer.

[10]

Rats
Intravenous

injection

10 mg/kg

once per

week

440 days

(average)

2 out of 5

animals died

of cancer of

the nasal

region, and 1

of liver

cancer.

[10]

Table 2: Acute Toxicity of N-Nitrosomorpholine (NMOR)
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Species
Route of
Administration

LD50 Reference

Rat Oral 282 mg/kg

Mechanism of Carcinogenesis: Metabolic Activation and
DNA Adduct Formation
The carcinogenic activity of NMOR is attributed to its metabolic activation into a reactive

electrophile that can bind to cellular macromolecules, including DNA. This process is initiated

by the hydroxylation of the carbon atom adjacent to the nitroso group, a reaction primarily

catalyzed by cytochrome P450 enzymes. The resulting unstable intermediate decomposes to

form a diazonium ion, which is a potent alkylating agent. This ion can then react with

nucleophilic sites on DNA bases, leading to the formation of DNA adducts. These adducts can

cause miscoding during DNA replication, leading to mutations and, ultimately, the initiation of

cancer.

N-Nitrosomorpholine (NMOR) Cytochrome P450
(e.g., CYP2E1)

Metabolic
Activation α-Hydroxy-N-nitrosomorpholine

(Unstable Intermediate)
Diazonium Ion

(Reactive Electrophile)
Decomposition DNAAlkylation DNA Adducts Mutation

Miscoding during
DNA Replication Cancer Initiation

Click to download full resolution via product page

Metabolic activation of N-nitrosomorpholine (NMOR) and DNA adduct formation.

Carcinogenicity of Morpholine and Other
Derivatives
Morpholine
The carcinogenicity of morpholine has been evaluated in several animal studies. The IARC has

concluded that there is "inadequate evidence" for the carcinogenicity of morpholine in

experimental animals, and it is "not classifiable as to its carcinogenicity to humans" (Group 3).

[1] Studies in rats and mice have generally not shown a significant increase in tumor incidence

following oral or inhalation exposure to morpholine.[6]
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Other Morpholine Derivatives
The carcinogenic potential of other morpholine derivatives is less well-studied. The genotoxicity

of a substance is often used as an indicator of its carcinogenic potential.

Table 3: Genotoxicity of Selected Morpholine Derivatives

Compound Assay Result Reference

Morpholine Ames Test Negative [6]

Morpholine
Rat Hepatocyte/DNA

Repair
Negative [11]

N-Methylmorpholine

Oxide

Rat Hepatocyte/DNA

Repair
Negative [11]

N-Hydroxymorpholine
Rat Hepatocyte/DNA

Repair
Negative [11]

3-Morpholinone
Rat Hepatocyte/DNA

Repair
Negative [11]

N-Butylmorpholine
Rat Hepatocyte/DNA

Repair
Negative [11]

N-

Hydroxyethylmorpholi

ne

Rat Hepatocyte/DNA

Repair
Positive [11]

N-Methylmorpholine Teratogenicity (Rat)

Fetotoxic and

teratogenic at

maternally toxic doses

[12]

N-Ethylmorpholine Ames Test Negative [13]

Morpholine-Containing Pharmaceuticals
Several pharmaceuticals contain a morpholine moiety. While the morpholine ring itself is not

considered carcinogenic, its presence raises theoretical concerns about the potential for in vivo

nitrosation. The safety profiles of some of these drugs have been extensively studied:
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Gefitinib: An anticancer agent. Long-term carcinogenicity studies have not been conducted.

It is used to treat cancer, and its benefits are considered to outweigh the potential risks in

that context.[14][15][16][17]

Linezolid: An antibiotic. Carcinogenicity studies in animals have not shown evidence of a

carcinogenic potential.[4][18][19][20]

Phendimetrazine: An appetite suppressant. There is no conclusive evidence to suggest it is

carcinogenic.[5][21][22]

For new drug candidates containing a morpholine moiety, a thorough assessment of their

potential to form N-nitroso derivatives and their genotoxic and carcinogenic potential is a critical

part of the preclinical safety evaluation.

Experimental Protocols for Carcinogenicity
Assessment
Standardized protocols are essential for the reliable assessment of the carcinogenic potential

of chemical compounds. The following sections outline the key methodologies.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance

by its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium.[23][24]

Experimental Workflow:
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Start

Select Salmonella typhimurium strains
(e.g., TA98, TA100, TA1535, TA1537)

Prepare overnight cultures of bacterial strains

Mix bacteria, test compound, and S9 mix (or buffer)
in molten top agar

Prepare test compound dilutions,
positive and negative controls Prepare S9 mix (for metabolic activation)

Pour mixture onto minimal glucose agar plates

Incubate plates at 37°C for 48-72 hours

Count revertant colonies

Analyze data and determine mutagenicity

End

Click to download full resolution via product page

Workflow for the Ames Test (OECD 471).
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Methodology in Detail:

Strain Selection: Use a set of Salmonella typhimurium strains with different known mutations

in the histidine operon (e.g., TA98 for frameshift mutations, TA100 for base-pair

substitutions).

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9

fraction from rat liver) to detect compounds that require metabolic conversion to become

mutagenic.

Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

Incubation: Incubate the plates for 48-72 hours.

Evaluation: A significant increase in the number of revertant colonies (colonies that have

regained the ability to synthesize histidine) compared to the negative control indicates a

mutagenic potential.[25][26][27]

Rodent Carcinogenicity Bioassay - OECD 451
This in vivo assay is the gold standard for assessing the carcinogenic potential of a substance

over the lifetime of an animal.
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Start

Select animal model
(e.g., Sprague-Dawley rats, B6C3F1 mice)

Determine dose levels based on
sub-chronic toxicity studies (MTD)

Assign animals to control and
treatment groups (at least 3 dose levels)

Administer test compound daily for
18-24 months (e.g., gavage, diet, inhalation)

Monitor animals for clinical signs of
toxicity and tumor development

Perform complete necropsy at the end of the study

Conduct histopathological examination of all organs

Statistically analyze tumor incidence and latency

End
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Workflow for a Rodent Carcinogenicity Bioassay (OECD 451).
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Methodology in Detail:

Animal Model: Typically conducted in two rodent species, usually rats and mice.

Dose Selection: At least three dose levels are used, with the highest dose being the

maximum tolerated dose (MTD), which should not significantly shorten the animals' lifespan

due to non-cancer effects.

Administration: The test substance is administered for the majority of the animal's lifespan

(e.g., 24 months for rats, 18-24 months for mice).

Observation: Animals are monitored for clinical signs of toxicity and the development of

palpable masses.

Pathology: At the end of the study, a complete histopathological examination of all organs is

performed.

Evaluation: A statistically significant increase in the incidence of tumors in the treated groups

compared to the control group indicates a carcinogenic potential.

Conclusion and Recommendations
The available evidence strongly indicates that N-nitrosomorpholine, a potential derivative of

morpholine, is a potent carcinogen in animal models. The mechanism of action involves

metabolic activation to a DNA-reactive electrophile. While morpholine itself has not been shown

to be carcinogenic, its potential for conversion to NMOR in vivo necessitates a thorough risk

assessment for any new morpholine-containing compound intended for human use.

For drug development professionals, it is crucial to:

Evaluate the potential for nitrosamine formation in any drug substance or product containing

a morpholine moiety.

Conduct thorough genotoxicity testing, including the Ames test and in vitro and in vivo

chromosomal aberration assays.

Consider the need for long-term carcinogenicity studies based on the drug's intended use,

duration of treatment, and the results of genotoxicity assays.
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Continued research into the carcinogenicity of a broader range of morpholine derivatives is

warranted to ensure the safety of pharmaceuticals and other consumer products containing this

common chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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